1-Ethyl-2-aminofluorene
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Overview
Description
1-Ethyl-2-aminofluorene is an organic compound with the molecular formula C15H15N. It is a derivative of fluorene, where an ethyl group is attached to the first carbon and an amino group is attached to the second carbon of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-aminofluorene can be synthesized through several methods. One common method involves the reduction of 2-nitrofluorene using hydrazine hydrate in the presence of a palladium-on-charcoal catalyst. The reaction is carried out in ethanol at elevated temperatures, resulting in the formation of 2-aminofluorene, which can then be ethylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-aminofluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium-on-charcoal are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include nitrofluorene, hydroxylfluorene, and various substituted fluorene derivatives .
Scientific Research Applications
1-Ethyl-2-aminofluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2-aminofluorene involves its interaction with cellular macromolecules, particularly DNA. It can form adducts with DNA, leading to mutations. This property is exploited in research to study mutagenesis and carcinogenesis. The compound’s effects are mediated through metabolic activation by cytochrome P450 enzymes, which convert it into reactive intermediates that interact with DNA .
Comparison with Similar Compounds
2-Aminofluorene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive.
2-Aminofluorenone: Contains a keto group, altering its reactivity and biological interactions
Uniqueness: 1-Ethyl-2-aminofluorene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group increases its hydrophobicity, potentially enhancing its interaction with biological membranes and macromolecules .
Biological Activity
1-Ethyl-2-aminofluorene (EAF) is a derivative of 2-aminofluorene (AF), a compound known for its role as a carcinogen and mutagen. Understanding the biological activity of EAF is crucial for assessing its potential health risks and therapeutic applications. This article reviews the biochemical pathways, mutagenic properties, and implications for carcinogenesis associated with EAF, drawing on diverse research findings.
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₅N
- Molecular Weight : 199.27 g/mol
The compound's structure allows it to participate in various biochemical reactions, particularly those involving metabolic activation leading to DNA adduct formation.
Metabolism and Activation
The metabolic activation of EAF primarily occurs via cytochrome P450 enzymes, particularly CYP1A1. This enzyme catalyzes the N-hydroxylation of EAF, leading to reactive intermediates that can form covalent bonds with DNA, resulting in mutagenic effects. The following table summarizes the metabolic pathways involved:
Pathway | Enzyme | Product |
---|---|---|
N-Hydroxylation | CYP1A1 | N-Hydroxyethyl-2-aminofluorene |
Acetylation | N-Acetyltransferase | 2-Acetylaminofluorene |
Conjugation with Glutathione | Glutathione S-transferase | Mercapturic acid derivatives |
Biological Activity and Mutagenicity
EAF exhibits significant mutagenic activity, as evidenced by various assays. It has been shown to induce mutations in bacterial systems such as Salmonella typhimurium (Ames test). The mutagenic potential is primarily attributed to its ability to form DNA adducts through electrophilic attack on nucleophilic sites within DNA.
Case Studies
- Ames Test Results : In studies using S. typhimurium strains TA98 and TA100, EAF demonstrated a dose-dependent increase in revertant colonies, indicating strong mutagenic activity ( ).
- In Vivo Studies : Research involving mice has shown that exposure to EAF leads to the development of tumors in various organs, particularly the liver and bladder. The tumors were associated with DNA damage markers and increased levels of oxidative stress ( ).
Antimutagenic Mechanisms
Interestingly, some studies have explored compounds that may counteract the mutagenic effects of EAF. For example, certain phytochemicals have been shown to inhibit the metabolic activation of EAF, thereby reducing its mutagenicity ( ).
Example of Antimutagenic Compounds
Compound | Mechanism |
---|---|
Shikonin | Inhibits N-acetyltransferase activity |
Terminalia arjuna extracts | Suppress metabolic activation |
Properties
CAS No. |
389104-56-7 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-ethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H15N/c1-2-11-14-9-10-5-3-4-6-12(10)13(14)7-8-15(11)16/h3-8H,2,9,16H2,1H3 |
InChI Key |
GPKLEILERKTFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1CC3=CC=CC=C32)N |
Origin of Product |
United States |
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